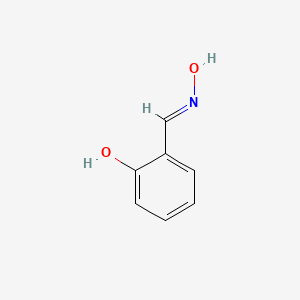
3-(5-bromothiophene-2-carbonyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophene-2-carbonyl)oxolane is an organic compound with the molecular formula C₉H₉BrO₂S and a molecular weight of 261.14 g/mol This compound features a brominated thiophene ring attached to an oxolane (tetrahydrofuran) moiety through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophene-2-carbonyl)oxolane typically involves the bromination of thiophene followed by acylation and subsequent cyclization. A common synthetic route is as follows:
Bromination of Thiophene: Thiophene is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to yield 5-bromothiophene.
Acylation: 5-Bromothiophene undergoes Friedel-Crafts acylation with oxalyl chloride (COCl₂) to form 5-bromothiophene-2-carbonyl chloride.
Cyclization: The carbonyl chloride is then reacted with oxolane (tetrahydrofuran) in the presence of a base such as triethylamine (Et₃N) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient bromination and acylation.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophene-2-carbonyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Cyclization and Polymerization: The compound can participate in cyclization and polymerization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbonyl group or the thiophene ring.
Scientific Research Applications
3-(5-Bromothiophene-2-carbonyl)oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophene-2-carbonyl)oxolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways: It may modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorothiophene-2-carbonyl)oxolane: Similar structure with a chlorine atom instead of bromine.
3-(5-Fluorothiophene-2-carbonyl)oxolane: Similar structure with a fluorine atom instead of bromine.
3-(5-Iodothiophene-2-carbonyl)oxolane: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(5-Bromothiophene-2-carbonyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1251236-94-8 |
|---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.1 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



